molecular formula C19H22N2 B12763744 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- CAS No. 6134-96-9

2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)-

Cat. No.: B12763744
CAS No.: 6134-96-9
M. Wt: 278.4 g/mol
InChI Key: WDEAKMXEZRUYOK-MRXNPFEDSA-N
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Description

2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- is a chemical compound known for its significant role as an intermediate in the synthesis of various pharmacologically active compounds. It is particularly noted for its analgesic and anesthetic properties, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- typically involves the reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile . This reaction is carried out under anhydrous conditions to prevent the formation of unwanted byproducts. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from isomeric byproducts .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to opioid receptors, thereby modulating pain perception and providing analgesic effects. The compound’s structure allows it to interact with these receptors effectively, leading to its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- is unique due to its specific structural configuration, which allows it to be an effective intermediate in the synthesis of pharmacologically active compounds. Its ability to selectively bind to opioid receptors and its role in the production of analgesic drugs highlight its importance in medicinal chemistry .

Properties

CAS No.

6134-96-9

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

(3S)-4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile

InChI

InChI=1S/C19H22N2/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3/t16-/m1/s1

InChI Key

WDEAKMXEZRUYOK-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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